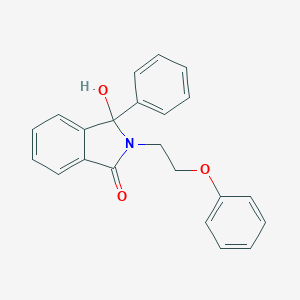
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone is a complex organic compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol This compound is known for its unique structure, which includes a phenoxyethyl group and a phenyl group attached to an isoindolinone core
準備方法
The synthesis of 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenoxyethylamine with phthalic anhydride, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and phenyl groups . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone can be compared with other similar compounds, such as:
Isoindolinone derivatives: These compounds share the isoindolinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenoxyethyl derivatives: Compounds with the phenoxyethyl group exhibit different reactivity and applications based on the nature of other substituents in the molecule.
Phenyl-substituted compounds: The presence of a phenyl group can influence the compound’s stability, reactivity, and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C22H19NO3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
3-hydroxy-2-(2-phenoxyethyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C22H19NO3/c24-21-19-13-7-8-14-20(19)22(25,17-9-3-1-4-10-17)23(21)15-16-26-18-11-5-2-6-12-18/h1-14,25H,15-16H2 |
InChIキー |
LABDXCGNMXYMDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















